Comparative ERK5 Enzymatic Potency: XMD17-109 vs. AX15836, BAY-885, and JWG-071
XMD17-109 demonstrates an enzymatic IC50 of 162 nM against ERK5 [1]. This places it as a moderately potent inhibitor, distinctly less potent than the newer generation of highly selective inhibitors such as AX15836 (IC50 = 8 nM), BAY-885 (IC50 = 35 nM), and JWG-071 (IC50 = 88 nM) [1]. Its potency is, however, superior to its predecessor XMD8-92 (IC50 = 364 nM) [1]. This quantitative potency data is critical for selecting the appropriate tool compound based on the required strength of target engagement.
| Evidence Dimension | ERK5 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 162 nM |
| Comparator Or Baseline | AX15836 (8 nM), BAY-885 (35 nM), JWG-071 (88 nM), XMD8-92 (364 nM) |
| Quantified Difference | 20.25x less potent vs. AX15836; 4.6x less potent vs. BAY-885; 1.8x less potent vs. JWG-071; 2.2x more potent vs. XMD8-92 |
| Conditions | In vitro kinase assay with recombinant ERK5 enzyme |
Why This Matters
Enzymatic potency is a primary determinant for selecting the appropriate inhibitor concentration for in vitro studies and influences the required dosing for in vivo experiments.
- [1] Paudel, R., et al. (2020). ERK5: A Potential Therapeutic Target for Cancer and Inflammation. International Journal of Molecular Sciences, 21(3), 938. View Source
